molecular formula C14H12INO B2594860 N-benzyl-4-iodobenzamide CAS No. 179117-56-7

N-benzyl-4-iodobenzamide

Cat. No. B2594860
M. Wt: 337.16
InChI Key: WOLLYHQQIPVFOA-UHFFFAOYSA-N
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Description

N-benzyl-4-iodobenzamide is a chemical compound with the molecular formula C14H12INO . It has an average mass of 337.156 Da and a monoisotopic mass of 336.996338 Da .


Synthesis Analysis

The synthesis of N-benzyl-4-iodobenzamide involves a multi-step process that begins with the reaction of 4-butylphenylboronic acid with 2-iodobenzoyl chloride in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 4-tert-butylphenylboronic acid to yield the final product, N-benzyl-4-iodobenzamide.


Molecular Structure Analysis

The molecular structure of N-benzyl-4-iodobenzamide consists of a benzamide moiety that is N-linked to a benzyl group .


Chemical Reactions Analysis

N-benzyl-4-iodobenzamide can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Physical And Chemical Properties Analysis

N-benzyl-4-iodobenzamide is a solid with a melting point of 215-217 °C . It has a molecular formula of C14H12INO and an average mass of 337.156 Da .

Scientific Research Applications

Sigma Receptor Scintigraphy in Breast Cancer Diagnosis

N-benzyl-4-iodobenzamide analogs, like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), have been studied for their potential in diagnosing breast cancer. These compounds bind preferentially to sigma receptors, which are overexpressed in breast cancer cells. In clinical studies, P-(123)I-MBA showed significant accumulation in breast tumors, suggesting its usefulness in noninvasively assessing tumor proliferation (Caveliers et al., 2002).

Catalysis in Organic Chemistry

N-benzyl-4-iodobenzamide derivatives have been used as catalysts in organic reactions, such as the oxidation of benzhydrol to benzophenone. The substitution on the benzene ring of N-isopropyl-2-iodobenzamide significantly influences its reactivity, making it an efficient and environmentally benign catalyst, particularly for the oxidation of benzylic alcohols (Yakura et al., 2018).

Imaging in Melanoma

Radioiodinated N-benzyl-4-iodobenzamide derivatives have been extensively researched for melanoma imaging. These compounds, like N-(2-diethylaminoethyl)-4-iodobenzamide, demonstrate high melanoma uptake and are used in scintigraphy and SPECT (Single Photon Emission Computed Tomography) for melanoma metastases detection. Their uptake in melanoma is not mediated by a specific mechanism but likely involves sigma-receptor binding (Eisenhut et al., 2000).

Synthesis and Biodistribution for Cancer Diagnosis

N-benzyl-4-iodobenzamide derivatives have also been studied for their synthesis, radiolabeling, and biodistribution, particularly in the context of cancer diagnosis. These studies aim to optimize the use of benzamides in imaging malignant melanoma and potentially other cancers, considering factors like tumor uptake, blood clearance, and metabolic stability (Auzeloux et al., 1999).

properties

IUPAC Name

N-benzyl-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLLYHQQIPVFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-iodobenzamide

Citations

For This Compound
20
Citations
SD Brown, RW Armstrong - Journal of the American Chemical …, 1996 - ACS Publications
… Thus, Pt-catalyzed reaction of 5 with reagent 1 afforded aryl boronic ester 15 which could be coupled to N-benzyl-4-iodobenzamide in >95% yield (Scheme 4). Thus, in contrast to resin-…
Number of citations: 212 pubs.acs.org
DC Lenstra, FPJT Rutjes, J Mecinović - scholar.archive.org
… N-benzyl-4-iodobenzamide … N-benzyl-4-iodobenzamide …
Number of citations: 0 scholar.archive.org
CD Irving, JT Floreancig, S Laulhé - ACS omega, 2020 - ACS Publications
We describe a methodology for the amidation of carboxylic acids by generating phosphonium salts in situ from N-chlorophthalimide and triphenylphosphine. Aliphatic, benzylic, and …
Number of citations: 10 pubs.acs.org
Y Kawagoe, K Moriyama, H Togo - Tetrahedron, 2013 - Elsevier
Ion-supported Ph 3 P, 4-(diphenylphosphino)benzyltrimethylammonium bromide (IS-Ph 3 P), could be used for the facile amidation of a wide range of carboxylic acids with amines in …
Number of citations: 30 www.sciencedirect.com
DC Lenstra, DT Nguyen, J Mecinović - Tetrahedron, 2015 - Elsevier
Abstract Development of catalytic amide bond formation reactions from readily available starting materials remains a challenging task for modern organic chemistry. Herein, we report …
Number of citations: 42 www.sciencedirect.com
MK Renuka, V Gayathri - Polyhedron, 2018 - Elsevier
A new polymer supported Cu(II) complex has been synthesized and characterized by CHN analyses, IR and UV–Vis spectral studies, ESR and thermogravimetric analyses, ICP-OES, …
Number of citations: 11 www.sciencedirect.com
JT Mo, H Hwang, PH Lee - Bulletin of the Korean Chemical …, 2011 - researchgate.net
… Ethyl iodobenzoate (1a) and N-benzyl 4iodobenzamide (1f) worked equally well with organoindium generated in situ from 2b and indium, producing 2-aryl-2,3pentadienoates (3f and 3g…
Number of citations: 5 www.researchgate.net
RM Lanigan, P Starkov… - The Journal of organic …, 2013 - ACS Publications
B(OCH 2 CF 3 ) 3 , prepared from readily available B 2 O 3 and 2,2,2-trifluoroethanol, is as an effective reagent for the direct amidation of a variety of carboxylic acids with a broad range …
Number of citations: 287 pubs.acs.org
B Rowley - 2017 - spiral.imperial.ac.uk
The work described in this thesis addresses the problems associated with direct amide synthesis using silicon compounds as catalysts or reagents. This thesis has been separated into …
Number of citations: 2 spiral.imperial.ac.uk
FS Movahed, DN Sawant, DB Bagal, S Saito - Synthesis, 2020 - thieme-connect.com
The atom-efficient formation of amide bonds has emerged as a top-priority research field in organic synthesis, as amide bonds constitute the backbones of proteins and represent an …
Number of citations: 7 www.thieme-connect.com

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